(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone

Lipophilicity Drug Design SAR

(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone is a fully synthetic benzophenone derivative featuring a brominated A-ring, a 4-methoxybenzyl-ether linkage at the ortho position, and a 3,5-dimethoxy-substituted B-ring. The 4-methoxybenzyloxy motif is a privileged benzyl-ether protecting group that imparts distinctive lipophilicity, metabolic lability, and steric properties relative to simple hydroxyl or methoxy analogs.

Molecular Formula C23H21BrO5
Molecular Weight 457.3
CAS No. 1632406-53-1
Cat. No. B3028146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone
CAS1632406-53-1
Molecular FormulaC23H21BrO5
Molecular Weight457.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C23H21BrO5/c1-26-18-7-4-15(5-8-18)14-29-22-9-6-17(24)12-21(22)23(25)16-10-19(27-2)13-20(11-16)28-3/h4-13H,14H2,1-3H3
InChIKeyVELYNNLBJROXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone (CAS 1632406-53-1): Core Identity and Procurement Baseline


(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone is a fully synthetic benzophenone derivative featuring a brominated A-ring, a 4-methoxybenzyl-ether linkage at the ortho position, and a 3,5-dimethoxy-substituted B-ring [1]. The 4-methoxybenzyloxy motif is a privileged benzyl-ether protecting group that imparts distinctive lipophilicity, metabolic lability, and steric properties relative to simple hydroxyl or methoxy analogs [1]. Commercial sourcing is possible at ≥95% purity , with its primary utility being as a functionalized intermediate for medicinal chemistry diversification and structure–activity relationship (SAR) exploration.

Why 5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone Cannot Be Interchanged with In-Class Analogs


Benzophenone-based scaffolds with matched bromine and dimethoxyphenyl substitution patterns can display widely divergent physicochemical and pharmacokinetic profiles depending on the nature of the ortho-substituent on the brominated ring. Replacing a free hydroxyl (CAS 1632406-52-0), a methyl ether (CAS 1094749-23-1), or a halogenated benzyl ether with the 4-methoxybenzyloxy group alters hydrogen-bonding capacity, lipophilicity, metabolic stability, and steric bulk in a manner that fundamentally reshapes target engagement and ADMET properties [1]. Consequently, procurement of the specific 4-methoxybenzyl ether variant is mandatory for experiments that depend on this precise steric and electronic profile, as substituting a generic “close” analog will yield data that cannot be compared across studies [1].

Quantitative Differentiation Evidence for (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone (1632406-53-1)


Lipophilicity Modulation: 4-Methoxybenzyl Ether vs. Free Phenol

The 4-methoxybenzyloxy substituent markedly elevates lipophilicity compared to the free hydroxyl analog. The target compound exhibits a predicted LogP of 5.28 [1], whereas the 2-hydroxy analog (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone, CAS 1632406-52-0) is substantially more hydrophilic due to an additional hydrogen-bond donor and lower molecular weight . This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Drug Design SAR

Hydrogen-Bond Acceptor Capacity: Steric Shielding via 4-Methoxybenzyl Ether

Replacement of a hydroxyl with a 4-methoxybenzyl ether eliminates one hydrogen-bond donor while increasing the number of oxygen-based acceptors and adding substantial steric bulk. The target compound has five oxygen atoms with a PSA of 53.99 Ų [1], compared to four oxygen atoms and a lower PSA for the des‑benzyl analog . This structural change alters hydrogen-bond networks and binding-site complementarity, particularly in shallow or sterically constrained protein pockets [1].

Hydrogen Bonding Protein Binding Structural Biology

Steric Bulk Differentiation: 4-Methoxybenzyl vs. Methyl Ether

The 4-methoxybenzyl ether presents a substantially larger steric footprint (estimated molar refractivity ~120 cm³) compared to the simple methyl ether analog (CAS 1094749-23-1, molar refractivity ~80 cm³) [1]. This geometric expansion can ablate off-target binding in shallow cavities or, conversely, fill hydrophobic sub-pockets to gain affinity. For any target where ligand–receptor co-crystal structures reveal a preference for a larger ortho substituent, the methyl ether analog is an inadequate surrogate.

Steric Hindrance Selectivity Molecular Recognition

Optimal Research and Industrial Application Scenarios for (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone (1632406-53-1)


Medicinal Chemistry SAR Expansion Libraries

The target compound serves as a ready-to-use, sterically and electronically differentiated benzophenone congener for SAR tables [1]. When a hit series contains a free hydroxyl or simple methyl ether ortho-substituent, procurement of the 4-methoxybenzyl variant enables rapid exploration of lipophilic bulk tolerance, hydrogen-bonding requirements, and metabolic soft-spot masking without the need for a parallel 3–5 step synthesis [1].

Prodrug Design and Metabolic Lability Studies

The 4-methoxybenzyl ether linkage is a well-precedented prodrug motif that undergoes CYP450-mediated oxidative debenzylation [1]. Acquiring this compound allows investigators to evaluate whether on-demand release of the active hydroxyl metabolite can improve pharmacokinetic profiles, while the non-cleavable methyl ether analog serves as a negative control for such metabolic activation studies [1].

Protective-Group Strategy in Multi-Step Organic Synthesis

In synthetic routes requiring orthogonal protection of a phenolic hydroxyl group in the presence of bromine and other reducible functionalities, the 4-methoxybenzyl ether offers mild, selective deprotection conditions (DDQ or CAN) distinct from benzyl ether hydrogenolysis [1]. This makes the target compound a strategic intermediate for the construction of complex benzophenone-derived natural product analogs [1].

Computational Chemistry and Molecular Docking Benchmarking

With a predicted LogP of 5.28, a PSA of 53.99 Ų, and a heavy-atom count of 29, this compound occupies a well-defined region of drug-like chemical space suitable for calibrating docking scores and scoring functions [1]. Its use as a physically available test ligand reduces the uncertainty associated with purely virtual screening hits, bridging in silico predictions with purchasable chemical matter [1].

Quote Request

Request a Quote for (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.